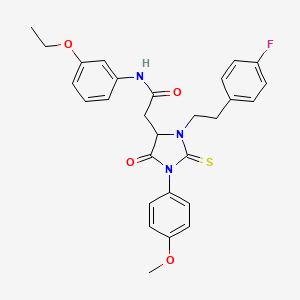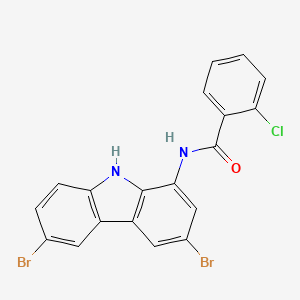
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide is a complex organic compound with the molecular formula C19H11Br2ClN2O. This compound is characterized by the presence of a carbazole moiety substituted with bromine atoms at positions 3 and 6, a benzamide group, and a chlorine atom at position 2 of the benzene ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide typically involves the condensation of 3,6-dibromo-9H-carbazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The carbazole moiety can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-9H-carbazole
- 3,6-dibromo-9H-carbazole
- 2-chloro-N-(3,6-dichloro-9H-carbazol-1-yl)benzamide
Uniqueness
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide is unique due to the presence of both chlorine and bromine substituents on the carbazole moiety, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C19H11Br2ClN2O |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-chloro-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C19H11Br2ClN2O/c20-10-5-6-16-13(7-10)14-8-11(21)9-17(18(14)23-16)24-19(25)12-3-1-2-4-15(12)22/h1-9,23H,(H,24,25) |
InChI Key |
JMLVYRUOJKIELY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-5-fluoro-2,5'-dioxo-1'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11068376.png)
![4-Amino-5-[(3,4-dimethoxyphenyl)carbonyl]-2-(phenylamino)thiophene-3-carbonitrile](/img/structure/B11068380.png)
![1-ethyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B11068388.png)
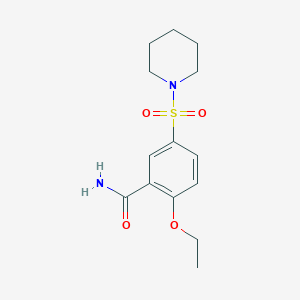
![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11068411.png)
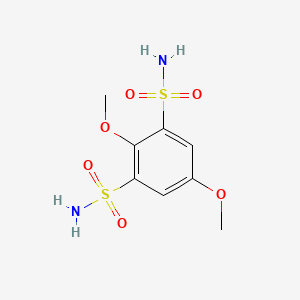
![methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate](/img/structure/B11068418.png)
![4-[12-acetyl-11-methyl-13-(4-methylphenyl)-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11068426.png)
![Acetamide, N-[4-acetyl-5-(5-bromothiophen-2-yl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-](/img/structure/B11068428.png)
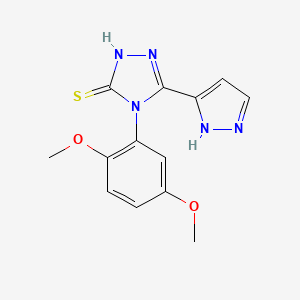
![4-[(2-hydroxyethyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one](/img/structure/B11068446.png)
![4-methyl-N-{5-[(3-phenylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11068450.png)
![2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one](/img/structure/B11068457.png)
